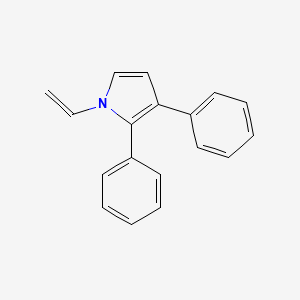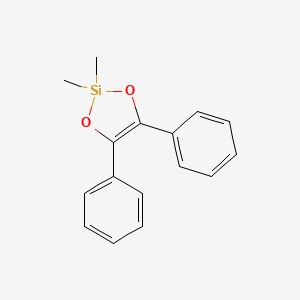
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole is a unique organosilicon compound characterized by its distinctive dioxasilole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole typically involves the reaction of diphenylsilane with acetone in the presence of a catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired dioxasilole compound through a cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dioxasilole to its corresponding silane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole involves its interaction with various molecular targets. The compound’s silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating its incorporation into diverse chemical structures. The dioxasilole ring imparts stability and rigidity to the compound, enhancing its performance in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Similar in structure but lacks the silicon atom.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Contains a similar phenyl group arrangement but differs in its core structure.
Uniqueness
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole is unique due to the presence of the silicon atom within the dioxasilole ring. This silicon atom imparts distinct chemical and physical properties, making the compound valuable in applications where stability and rigidity are crucial.
Propiedades
Número CAS |
55629-19-1 |
|---|---|
Fórmula molecular |
C16H16O2Si |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
2,2-dimethyl-4,5-diphenyl-1,3,2-dioxasilole |
InChI |
InChI=1S/C16H16O2Si/c1-19(2)17-15(13-9-5-3-6-10-13)16(18-19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
NSSPFVFOZICQKE-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
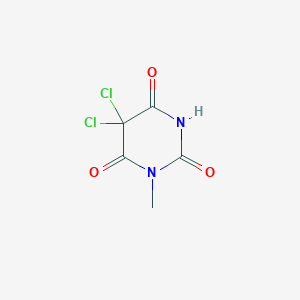
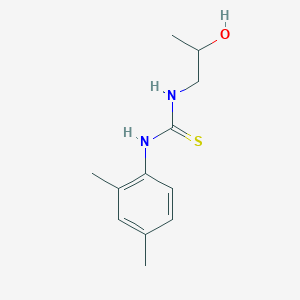
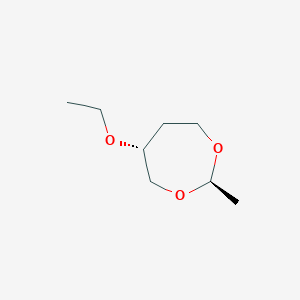

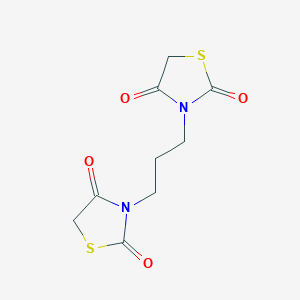
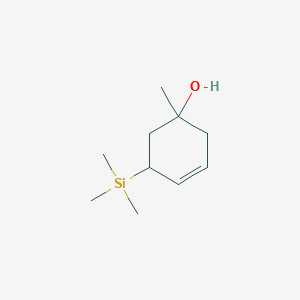

![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)
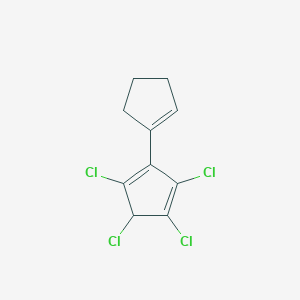
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
